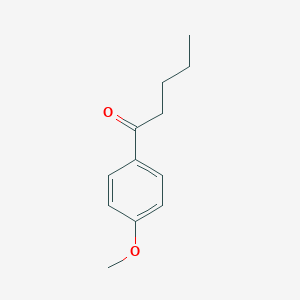
1-(4-Methoxyphenyl)pentan-1-one
Descripción general
Descripción
1-(4-Methoxyphenyl)pentan-1-one is a chemical compound with the molecular formula C12H16O2 . It is also known by other names such as 4’-Methoxyvalerophenone and p-Methoxyvalerophenone . The compound has a molecular weight of 192.25 g/mol .
Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The IUPAC name for this compound is 1-(4-methoxyphenyl)pentan-1-one . The InChI string and the Canonical SMILES for this compound are also available .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.25 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 5 . The Exact Mass and the Monoisotopic Mass of the compound are 192.115029749 g/mol . The Topological Polar Surface Area of the compound is 26.3 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Substituted Compounds : An unexpected cyclization of a compound related to 1-(4-Methoxyphenyl)pentan-1-one led to the formation of a highly substituted product under mild conditions, indicating potential for synthesizing complex organic structures (Gupta et al., 2007).
- Creation of Novel Compounds with Biological Activity : Synthesis involving 1-(4-Methoxyphenyl)pentan-1-one derivatives resulted in compounds with fungicidal activity, demonstrating the chemical's utility in creating biologically active molecules (Wu, 2013).
- Thermal Decomposition Studies : Research on chalcones related to 1-(4-Methoxyphenyl)pentan-1-one has provided insights into their thermal decomposition kinetics, valuable for understanding the stability of such compounds (Manikandan et al., 2016).
Molecular and Crystallography Studies
- Crystal Structure Analysis : Studies have revealed detailed crystal structures of compounds derived from 1-(4-Methoxyphenyl)pentan-1-one, contributing to our understanding of molecular interactions and stability (Lopes et al., 2017).
- Investigation of Hydrogen Bond Strength : Density Functional Theory calculations have been used to analyze the hydrogen bond strength in derivatives of 1-(4-Methoxyphenyl)pentan-1-one, aiding in the understanding of molecular behavior (Zahedi-Tabrizi et al., 2015).
Biological Applications
- Anti-Leukemic Properties : Certain derivatives of 1-(4-Methoxyphenyl)pentan-1-one have shown potential as anti-leukemic agents, indicating a role in medical research and drug development (Kubohara, 1999).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHLNYCFOLMJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168227 | |
| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)pentan-1-one | |
CAS RN |
1671-76-7 | |
| Record name | Butyl 4-methoxyphenyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1671-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)pentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHOXYPHENYL)PENTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRF9XE6C9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions that the ethoxycarbonyl derivatives showed better antiviral activity compared to the oxazoline counterparts. What is the significance of the 1-(4-Methoxyphenyl)pentan-1-one moiety in these derivatives and how does it contribute to the observed activity?
A1: While the paper highlights the superior antiviral activity of ethoxycarbonyl derivatives compared to their oxazoline counterparts, it doesn't delve into the specific role of the 1-(4-Methoxyphenyl)pentan-1-one moiety within those derivatives. Further research is needed to understand how this particular structural component contributes to the overall antiviral activity. Investigating its potential interactions with viral proteins or its influence on the physicochemical properties of the molecule could provide valuable insights.
Q2: The study focuses on arylketotetramethylene analogues of disoxaril. How does the structure of 1-(4-Methoxyphenyl)pentan-1-one relate to disoxaril, and what structural features might be responsible for the antiviral activity observed in the study?
A2: The paper focuses on modifications to the disoxaril scaffold, specifically exploring arylketotetramethylene analogues. While 1-(4-Methoxyphenyl)pentan-1-one itself isn't a direct analogue of disoxaril, it serves as a building block in the synthesis of 5-[4-(4,5-Dihydro-2-oxazolyl)phenoxy]-1-(4-methoxyphenyl)pentan-1-one, a compound featured in the study []. This synthesized compound incorporates the 1-(4-Methoxyphenyl)pentan-1-one structure and exhibits notable antiviral activity against HRV-14.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




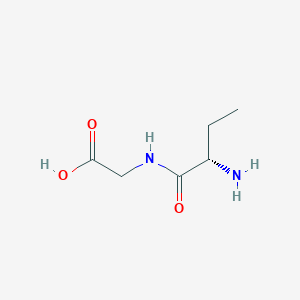
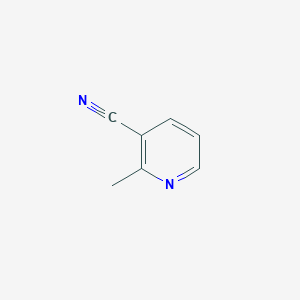
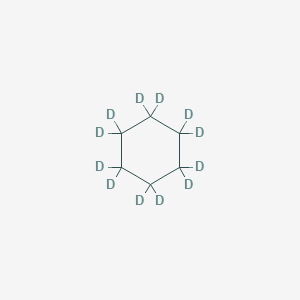
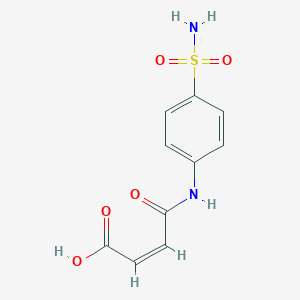

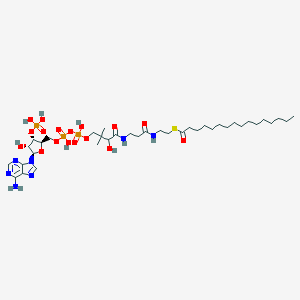
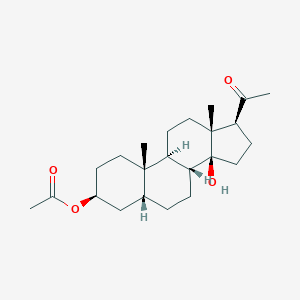



![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)

